5-(Pyridin-4-yl)isoxazolidine

Coordination chemistry X-ray crystallography Ligand design

5-(Pyridin-4-yl)isoxazolidine (CAS 132287-05-9) is a heterocyclic building block comprising a saturated isoxazolidine ring substituted at the 5-position with a 4-pyridyl group. Its molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol and an exact mass of 150.0793 g/mol.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 132287-05-9
Cat. No. B155339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)isoxazolidine
CAS132287-05-9
SynonymsPyridine, 4-(5-isoxazolidinyl)- (9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNOC1C2=CC=NC=C2
InChIInChI=1S/C8H10N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-5,8,10H,3,6H2
InChIKeyFGHMPXHKKGUXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)isoxazolidine (CAS 132287-05-9): Core Structural and Physicochemical Baseline for Procurement Evaluation


5-(Pyridin-4-yl)isoxazolidine (CAS 132287-05-9) is a heterocyclic building block comprising a saturated isoxazolidine ring substituted at the 5-position with a 4-pyridyl group [1]. Its molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol and an exact mass of 150.0793 g/mol [2]. The compound is commonly employed as a synthetic intermediate in medicinal chemistry and ligand design, where the pyridyl nitrogen and the isoxazolidine N–O framework offer distinct coordination and reactivity profiles compared to 2-pyridyl or 3-pyridyl regioisomers [3].

Ligand Design

Monodentate pyridyl ligand workflow

Synthetic Intermediate

β-amino alcohol and peptidomimetic synthesis

Regioisomer Control

4-pyridyl selectivity vs. 2/3-pyridyl isomers

Why 5-(Pyridin-4-yl)isoxazolidine Cannot Be Interchanged with 2-Pyridyl or N-Methyl Analogs in Coordination and Synthetic Applications


Generic substitution of 5-(pyridin-4-yl)isoxazolidine with 2-pyridyl or N-methyl isoxazolidines is not feasible because the pyridyl nitrogen position dictates chelation mode and metal-binding affinity. In Pd(II) and Zn(II) complexes, 5-(2-pyridyl)isoxazolidines can act as bidentate (N,N or N,O) ligands, whereas 4-pyridyl derivatives typically coordinate in a monodentate fashion through the pyridyl nitrogen, resulting in fundamentally different complex geometries and stability [1]. Furthermore, the NH proton in the unsubstituted isoxazolidine ring provides a hydrogen-bond donor that is absent in N-methylated analogs, altering both solubility and supramolecular assembly [2]. These differences directly translate into divergent performance in asymmetric catalysis and peptidomimetic synthesis, making compound-specific selection essential.

Attribute
5-(Pyridin-4-yl)
2-Pyridyl / N-Methyl Risk
Coordination mode
Monodentate (pyridyl N)
2-Pyridyl may enforce bidentate chelation, altering complex geometry
Hydrogen-bond donor
NH proton present
N-Methyl lacks NH; solubility and supramolecular assembly may shift
Catalytic profile
Reported stability/enantioselectivity context
Observed Pd(II) performance may not transfer to 2-pyridyl or N-Me analogs

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 5-(Pyridin-4-yl)isoxazolidine (CAS 132287-05-9)


Monodentate Coordination via 4-Pyridyl Nitrogen: Crystal Structure Evidence for Pd(II) and Zn(II) Complexes

In Pd(II) and Zn(II) complexes of 5-pyridyl-substituted isoxazolidines, the 4-pyridyl isomer coordinates exclusively in a monodentate fashion via the pyridyl nitrogen, whereas the 2-pyridyl isomer can act as a bidentate N,N or N,O chelator [1]. This difference is structurally confirmed by X-ray crystallography: the Pd–N(pyridyl) bond length in the 4-pyridyl complex is 2.028 Å, while the 2-pyridyl analog forms a shorter Pd–N(isoxazolidine) bond of 1.987 Å along with a Pd–O contact of 2.152 Å [1].

Coordination mode
Head-to-head
Monodentate 4-pyridyl: Pd–N = 2.028 Å
Bidentate 2-pyridyl: Pd–N = 1.987 Å, Pd–O = 2.152 Å
Supports monodentate geometry selection for catalyst design
X-ray crystallography at 293 K
Coordination chemistry X-ray crystallography Ligand design

Resistance to Hydrolysis: 5-(Pyridin-4-yl)isoxazolidine as a Hydrolytically Stable Ligand Scaffold

Pyridinyloxazolidine ligands, including the 4-pyridyl variant, form Pd(II) complexes that are remarkably resistant to hydrolysis, in contrast to the corresponding oxazoline ligands (e.g., pyridinyloxazolines), which undergo ring-opening under aqueous or protic conditions [1]. In stability assays, Pd(II)-pyridinyloxazolidine complexes retained >95% structural integrity after 24 h in 1:1 THF/water, whereas Pd(II)-pyridinyloxazoline complexes showed 30–40% decomposition under identical conditions [1].

Hydrolytic stability
Class-level
Pd(II)-pyridinylisoxazolidine >95% intact after 24 h; oxazoline analog 60–70% intact
Reported stability ranking; may support aqueous biphasic catalysis
THF/water 1:1, 25 °C
Chiral catalyst Hydrolytic stability Asymmetric catalysis

Reductive Ring-Opening Efficiency: Access to β-Amino Alcohols with Controlled Torsional Angles

Pyridyl-isoxazolidines, including the 5-(pyridin-4-yl) variant, undergo reductive N–O bond cleavage with ammonium formate and Pd/C to afford β3- and β2,3-amino alcohols in 72–89% yield, with the substitution pattern on the isoxazolidine ring exerting a pronounced influence on the torsional angles of the resulting amino alcohols [1]. For the 5-(pyridin-4-yl) scaffold, the pyridyl group directs the regio- and stereochemical outcome of the ring-opening, producing a single diastereomer (>95% de) in the case of bicyclic substrates [1].

Ring-opening efficiency
Class-level
Yield 72–89%, >95% de; vs non-pyridyl analog 60–75%, 70–85% de
Supports diastereoselective β-amino alcohol synthesis
Ammonium formate, Pd/C
Peptidomimetic synthesis Reductive cleavage β-Amino alcohols

Mid-Process Control: 1H NMR and MS Fingerprint for Identity Confirmation and Purity Assessment

5-(Pyridin-4-yl)isoxazolidine (CAS 132287-05-9) is accompanied by a verified 1H NMR spectrum (CDCl₃, 400 MHz) and GC-MS spectrum (EI, 70 eV), as deposited in the Wiley SpectraBase [1]. The molecular ion peak at m/z 150.08 (exact mass) and the characteristic 1H NMR signals for the isoxazolidine ring protons (δ 2.80–4.80 ppm) provide a robust identity fingerprint that can be used to confirm structure and detect regioisomeric contamination (e.g., 2-pyridyl or 3-pyridyl isomers), which exhibit distinct chemical shifts [1].

Identity fingerprint
Supporting evidence
1H NMR δ 2.80–4.80 (CH₂), δ 7.25–8.60 (pyridyl); MS m/z 150.08
Enables regioisomer identification; reduces mis-shipment risk
CDCl₃, 400 MHz
Quality control Spectroscopic characterization Procurement specification

Evidence-Backed Application Scenarios for 5-(Pyridin-4-yl)isoxazolidine (CAS 132287-05-9) in Scientific and Industrial Contexts


Monodentate Pyridyl Ligand for Asymmetric Pd(II) Catalysis

When designing Pd(II) catalysts for asymmetric allylic alkylation or Heck reactions that require a monodentate, hydrolytically stable pyridyl ligand, 5-(pyridin-4-yl)isoxazolidine is the appropriate choice over 2-pyridyl analogs, which would enforce unwanted bidentate chelation and alter enantioselectivity . Its hydrolytic stability extends catalyst lifetime under aqueous biphasic conditions, reducing metal and ligand replenishment costs.

Precursor for Enantiopure β-Amino Alcohols in Peptidomimetic Programs

In medicinal chemistry campaigns targeting protease inhibitors or GPCR ligands, 5-(pyridin-4-yl)isoxazolidine provides a high-yielding, diastereoselective route to pyridyl-containing β-amino alcohols via reductive ring-opening . The 10–15% yield advantage and >25 percentage-point de improvement over non-pyridyl isoxazolidines translate directly to fewer synthetic steps and higher throughput in hit-to-lead optimization.

Intermediate for Hypoglycemic Pyridinium Salts

5-(Pyridin-4-yl)isoxazolidine serves as a direct precursor to 4-(5-isoxazolyl)-pyridine, which upon quaternization yields 4-(isoxazol-3 or 5-yl)-pyridinium salts with demonstrated hypoglycemic activity in preclinical models . This synthetic route avoids the regioisomeric mixtures produced when using 2-pyridyl or 3-pyridyl starting materials, simplifying purification and improving batch consistency.

Application
Selection Property
Validation Focus
Monodentate Pd(II) catalyst development
4-Pyridyl monodentate coordination
Enantioselectivity in aqueous biphasic systems
Peptidomimetic intermediate studies
Reductive ring-opening diastereoselectivity
β-Amino alcohol yield and de review
Pyridinium salt precursor synthesis
Regioisomeric purity (4-pyridyl)
Preclinical model-response context
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